![molecular formula C20H26O4 B5212272 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene
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Overview
Description
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene, also known as TMB or 3,3',5,5'-tetramethylbenzidine, is a chemical compound widely used in scientific research applications. TMB is a colorimetric substrate for the detection of horseradish peroxidase (HRP) and alkaline phosphatase (AP) enzymes. It is also used as a reagent for the detection of hydrogen peroxide and other oxidants.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene involves the oxidation of the substrate by the enzyme, resulting in the formation of a blue-colored product. The reaction is catalyzed by HRP or AP, which catalyze the oxidation of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in the presence of hydrogen peroxide. The blue color is proportional to the amount of enzyme present in the sample.
Biochemical and Physiological Effects:
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and does not interact with biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene as a colorimetric substrate include its high sensitivity, stability, and ease of use. 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also inexpensive and readily available. However, 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has some limitations, including its sensitivity to light and the potential for interference from other compounds in the sample.
Future Directions
For the use of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in scientific research include the development of new methods for the detection of HRP and AP enzymes, as well as the development of new applications for 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in other areas of research. There is also a need for the development of new 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene analogs with improved properties, such as increased sensitivity and stability. Additionally, there is a need for the development of new methods for the detection of other enzymes and oxidants using 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene or 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene analogs.
Synthesis Methods
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene can be synthesized by several methods, including the reaction of 3,3'-dimethoxybenzidine with methyl iodide, the reaction of 3,3'-dimethylbenzidine with ethylene oxide, and the reaction of 3,3'-dimethylbenzidine with ethylene glycol. The most commonly used method is the reaction of 3,3'-dimethylbenzidine with ethylene glycol in the presence of a catalyst such as sulfuric acid. The product is then oxidized with hydrogen peroxide to form 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene.
Scientific Research Applications
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is widely used in scientific research applications, particularly in the fields of biochemistry and molecular biology. 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is used as a colorimetric substrate for the detection of HRP and AP enzymes. HRP is commonly used as a reporter enzyme in immunoassays, while AP is used in enzyme-linked immunosorbent assays (ELISAs). 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also used as a reagent for the detection of hydrogen peroxide and other oxidants.
properties
IUPAC Name |
1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-19-9-5-6-10-20(19)24-15-13-21-12-14-23-18-11-7-8-16(2)17(18)3/h5-11H,4,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFIWVISRLNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene |
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